![molecular formula C22H33ClS2 B14207524 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830321-00-1](/img/structure/B14207524.png)
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and two oct-1-en-1-ylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oct-1-en-1-ylsulfanyl groups, which can be derived from oct-1-ene and thiol compounds.
Substitution Reaction: The oct-1-en-1-ylsulfanyl groups are then introduced to the benzene ring through a substitution reaction. This reaction is facilitated by the presence of a suitable catalyst and occurs under controlled temperature and pressure conditions.
Chlorination: The final step involves the chlorination of the benzene ring at the 1-position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, modified sulfanyl groups.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, depending on its derivatives and modifications.
Pathways Involved: The pathways involved may include oxidative stress, signal transduction, and metabolic processes, depending on the biological context.
類似化合物との比較
Similar Compounds
1-Chloro-2,4-dimethylbenzene: Similar in structure but with methyl groups instead of oct-1-en-1-ylsulfanyl groups.
1-Chloro-2,4-dichlorobenzene: Similar in structure but with additional chlorine atoms instead of sulfanyl groups.
1-Chloro-2,4-bis(phenylsulfanyl)benzene: Similar in structure but with phenylsulfanyl groups instead of oct-1-en-1-ylsulfanyl groups.
Uniqueness
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of long-chain oct-1-en-1-ylsulfanyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and material science.
特性
CAS番号 |
830321-00-1 |
|---|---|
分子式 |
C22H33ClS2 |
分子量 |
397.1 g/mol |
IUPAC名 |
1-chloro-2,4-bis(oct-1-enylsulfanyl)benzene |
InChI |
InChI=1S/C22H33ClS2/c1-3-5-7-9-11-13-17-24-20-15-16-21(23)22(19-20)25-18-14-12-10-8-6-4-2/h13-19H,3-12H2,1-2H3 |
InChIキー |
GKRPMNORUGNVRD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CSC1=CC(=C(C=C1)Cl)SC=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


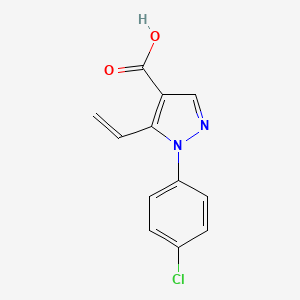
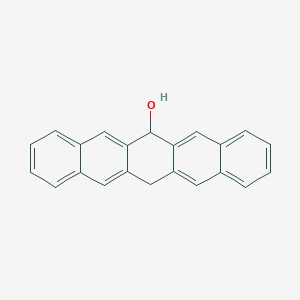
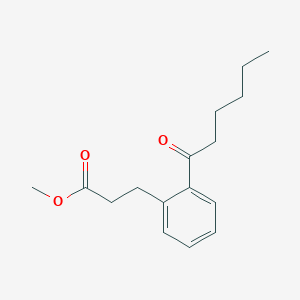
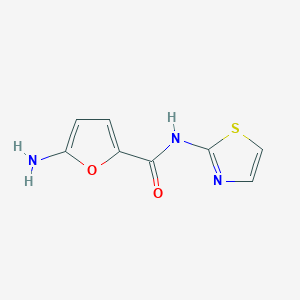

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
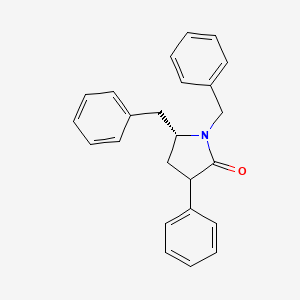
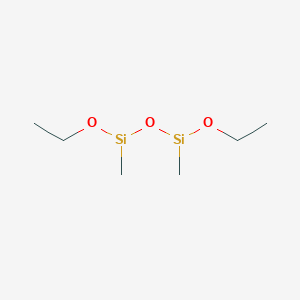
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
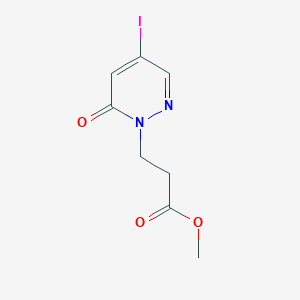
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)

![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
